molecular formula C22H18BrN3O3S B11430463 (2E)-2-(4-bromobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2E)-2-(4-bromobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11430463
M. Wt: 484.4 g/mol
InChI Key: PCDXJZWYUSBRGV-CPNJWEJPSA-N
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Description

(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic compound with a unique structure that includes bromine and propoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(4-BROMOPHENYL)METHYLIDENE]-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. This can lead to the development of new biochemical assays and tools.

Medicine

In medicine, the compound’s potential therapeutic properties can be investigated. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (2E)-2-[(4-BROMOPHENYL)METHYLIDENE]-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The specific molecular targets and pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[3,2-b][1,2,4]triazine derivatives with different substituents. These compounds may share similar structural features but differ in their chemical and biological properties.

Properties

Molecular Formula

C22H18BrN3O3S

Molecular Weight

484.4 g/mol

IUPAC Name

(2E)-2-[(4-bromophenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C22H18BrN3O3S/c1-2-11-29-17-9-5-14(6-10-17)12-18-20(27)24-22-26(25-18)21(28)19(30-22)13-15-3-7-16(23)8-4-15/h3-10,13H,2,11-12H2,1H3/b19-13+

InChI Key

PCDXJZWYUSBRGV-CPNJWEJPSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC=C(C=C4)Br)/SC3=NC2=O

Canonical SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(C=C4)Br)SC3=NC2=O

Origin of Product

United States

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